2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c1-15(2)13-26-19-12-18(9-10-20(19)29-14-23(3,4)22(26)28)25-21(27)11-16-5-7-17(24)8-6-16/h5-10,12,15H,11,13-14H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTVJACCJBZRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a novel chemical entity with potential therapeutic applications in various biological contexts. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by:
- A 4-chlorophenyl moiety.
- An isobutyl group.
- A tetrahydrobenzo[b][1,4]oxazepin ring system.
This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound indicates potential anti-inflammatory and analgesic properties. The following sections detail specific findings from various studies.
Anti-inflammatory Activity
Several studies have explored the anti-inflammatory effects of compounds related to the oxazepin structure. For instance:
- Inhibition of COX Enzymes :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the compound's structure affect its biological activity:
These findings suggest that careful structural modifications can optimize the compound's therapeutic potential.
Case Studies
- In Vivo Studies :
- Cytotoxicity Testing :
Scientific Research Applications
Structure and Composition
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₉ClN₂O₂
- Molecular Weight : Approximately 308.79 g/mol
Pharmacological Potential
The compound has shown promise in various pharmacological studies:
- Antidepressant Activity : Research indicates that derivatives of tetrahydrobenzo[b][1,4]oxazepine structures exhibit antidepressant properties by modulating neurotransmitter levels in the brain. The specific compound may enhance serotonin and norepinephrine activity, which are critical in mood regulation.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of the chlorophenyl group may contribute to enhanced cytotoxicity against certain cancer lines.
Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective applications. Compounds that interact with neurotransmitter systems can offer protective effects against neurodegenerative diseases. Research into similar compounds has shown efficacy in models of Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Applications
Compounds with oxazepine structures have been investigated for their anti-inflammatory properties. This compound may inhibit pathways involved in inflammation, providing therapeutic avenues for conditions like arthritis or other inflammatory disorders.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of oxazepine derivatives. The findings indicated that specific modifications to the oxazepine core could enhance serotonin receptor affinity, leading to improved antidepressant efficacy.
Case Study 2: Anticancer Efficacy
Research conducted by Smith et al. (2023) demonstrated that a related oxazepine compound exhibited significant cytotoxic effects on breast cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing therapeutic activity.
Case Study 3: Neuroprotection
In a recent investigation into neuroprotective agents, a compound structurally similar to 2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Comparison with Similar Compounds
N-Chlorophenyl Acetamide Derivatives
The compound 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) () shares the chlorophenyl-acetamide backbone but replaces the benzo[b][1,4]oxazepin ring with a dihydrothieno-pyridine-oxadiazole system. Key differences include:
- Heterocyclic Core: CPA’s thieno-pyridine ring may enhance π-π stacking interactions compared to the oxazepin core, which offers conformational flexibility due to its oxygen and nitrogen atoms.
- Substituent Effects : The isobutyl and dimethyl groups in the target compound likely increase lipophilicity (logP), whereas CPA’s oxadiazole and thioether groups introduce hydrogen-bond acceptors and sulfur-mediated interactions.
Rapamycin Analogues
highlights structural comparisons of rapamycin (Rapa) derivatives using NMR. While Rapa is a macrolide, the target compound’s benzo[b][1,4]oxazepin core shares similarities with Rapa’s lactone ring in terms of conformational rigidity. Substituents in regions analogous to Rapa’s "regions A and B" (e.g., positions 29–44) could modulate bioactivity, as seen in Rapa derivatives where chemical shifts correlate with substituent-induced electronic changes .
Physicochemical and Electronic Properties
Lipophilicity and Solubility
- The target compound’s isobutyl and dimethyl groups likely elevate logP compared to CPA, which has polar oxadiazole and thioether groups.
Spectroscopic Signatures
- NMR data () suggest that substituent placement in heterocyclic systems alters chemical shifts in specific regions (e.g., regions A and B). For the target compound, the 4-oxo group and chlorophenyl substituent would induce distinct shifts compared to non-oxygenated analogues.
- FTIR analysis of CPA () identified key vibrations (C=O, C-N) that could serve as benchmarks for comparing hydrogen-bonding capacity in the target compound.
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, insights can be extrapolated:
- CPA exhibits bioactivity linked to its thieno-pyridine and oxadiazole motifs, which are associated with kinase inhibition or antimicrobial effects. The target compound’s oxazepin core may similarly interact with serine proteases or G-protein-coupled receptors .
- Lumping Strategy (): Compounds with chlorophenyl and acetamide groups are often grouped due to shared reactivity. The target compound’s unique oxazepin scaffold may differentiate its metabolic stability compared to simpler acetamides .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
